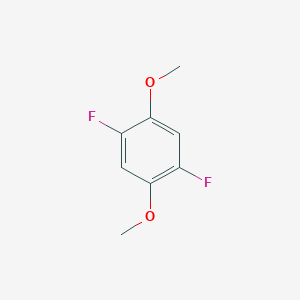

1,4-Difluoro-2,5-dimethoxybenzene

概要

説明

1,4-Difluoro-2,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H8F2O2. It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluoro-2,5-dihydroxybenzene with methanol in the presence of a strong acid catalyst. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydroxyl groups with methoxy groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

化学反応の分析

Diels–Alder Reactions with Furans

1,4-Difluoro-2,5-dimethoxybenzene serves as a precursor for iterative two-directional benzyne–furan Diels–Alder reactions . These reactions enable the synthesis of polycyclic structures such as oxabenzonorbornadienes and anthracenols .

Reaction Pathway and Products

Example Reaction Sequence

-

Initial Cycloaddition :

-

Ring Opening :

-

Second Cycloaddition :

Glycosidation Protocol

Radical Cation Salt Formation

This compound reacts with TaF₅ in chloroform at 40–50°C to form long-lived radical cation salts . These salts exhibit potential in materials science for conductive polymer synthesis.

Functional Group Transformations

While less common, the compound undergoes selective transformations:

科学的研究の応用

Organic Synthesis

Reagent in Polymer Chemistry

DFDMB has been utilized as a reagent in the direct anodic electrodeposition of conjugated polymers such as polypyrrole and poly(3,4-ethylenedioxythiophene) (PEDOT). The incorporation of DFDMB enhances the efficiency and control of polymer deposition on copper electrodes, which is crucial for applications in electronics and optoelectronics .

Precursor for Complex Molecules

One of the significant roles of DFDMB is as a precursor in synthetic organic chemistry. It has been employed in iterative benzyne-furan Diels-Alder reactions to synthesize various substituted naphthol derivatives and anthracenols. These reactions leverage the unique structural properties of DFDMB to create complex molecular architectures .

Materials Science

Corrosion Inhibition

DFDMB serves as a corrosion inhibitor in electrochemical systems. Its ability to form stable films on metal surfaces helps protect against corrosion, making it valuable for applications in protective coatings and electronic devices .

Development of Conducting Polymers

The compound's role in synthesizing conducting polymers has implications for developing advanced materials used in organic electronics. The conductive properties imparted by these polymers are essential for applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study 1: Electrodeposition of Polymers

In a study published in the Journal of Electrochemical Science and Technology, researchers demonstrated that using DFDMB significantly improved the quality and uniformity of polypyrrole films deposited on copper substrates. The presence of DFDMB reduced defects and enhanced electrical conductivity compared to films deposited without it .

Case Study 2: Synthesis of Naphthol Derivatives

A research article detailed the use of DFDMB as a precursor in synthesizing 7-fluoro-5,8-dimethoxy-1-naphthol through a series of benzyne-furan cycloadditions. The resulting compounds exhibited promising biological activities, suggesting potential pharmaceutical applications .

作用機序

The mechanism of action of 1,4-difluoro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The fluorine atoms and methoxy groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting their function and activity.

類似化合物との比較

- 1,4-Difluoro-2,5-dihydroxybenzene

- 1,4-Difluoro-2,5-dimethylbenzene

- 1,4-Difluoro-2,5-dichlorobenzene

Uniqueness: 1,4-Difluoro-2,5-dimethoxybenzene is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties

生物活性

1,4-Difluoro-2,5-dimethoxybenzene (DFDMB) is an aromatic compound characterized by the presence of two fluorine atoms and two methoxy groups on a benzene ring. Its chemical formula is C₈H₈F₂O₂, and it has garnered interest in various fields of organic synthesis and materials science. Despite its potential applications, specific biological activities associated with DFDMB remain largely undocumented. This article aims to explore the available information on the biological activity of DFDMB, drawing from diverse sources to provide a comprehensive overview.

DFDMB is notable for its unique substitution pattern, which contributes to its distinct physical and chemical properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, potentially impacting pharmacological profiles. The compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of more complex molecules and as a precursor in various reactions.

Synthesis and Applications

DFDMB has been utilized in various synthetic applications, including:

- Electrodeposition of Conducting Polymers : DFDMB serves as a corrosion inhibitor in the anodic electrodeposition of polypyrrole and poly(3,4-ethylenedioxythiophene) (PEDOT), which are critical for electronic applications .

- Precursor in Diels-Alder Reactions : It acts as a precursor for iterative benzyne-furan Diels-Alder reactions, leading to complex organic structures with potential biological significance .

Toxicological Data

Although specific toxicological data for DFDMB is sparse, safety data sheets indicate that it can cause skin and eye irritation upon contact . The compound's handling requires precautions to avoid exposure due to its irritant nature.

Future Research Directions

Given the limited documentation on the biological activities of DFDMB, further research is warranted. Potential areas for exploration include:

- Pharmacological Studies : Investigating the pharmacokinetics and pharmacodynamics of DFDMB could reveal new therapeutic applications.

- Comparative Analyses : Studies comparing DFDMB with structurally similar compounds may elucidate unique biological properties or mechanisms of action.

- Environmental Impact Assessments : Understanding the environmental fate of DFDMB could inform its safe use in industrial applications.

特性

IUPAC Name |

1,4-difluoro-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQUBUBFPGHXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378878 | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199866-90-5 | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199866-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4-Difluoro-2,5-dimethoxybenzene a valuable reagent in organic synthesis?

A: this compound serves as a versatile precursor for generating benzyne intermediates. [] This capability enables its use in various synthetic transformations. For instance, it facilitates the construction of complex polycyclic structures like naphthalenes and anthracenes through iterative Diels-Alder reactions with furans. [, ] This reactivity makes it a powerful tool for synthesizing natural products and other complex molecules.

Q2: Can you elaborate on the use of this compound in synthesizing substituted anthracenols?

A: Research demonstrates the successful utilization of this compound in a two-step process to create substituted anthracenols. [] Initially, a Diels-Alder reaction between the compound and a furan derivative yields an oxabenzonorbornadiene intermediate. Subsequent acid-catalyzed ring-opening and isomerization of this intermediate results in the formation of the desired substituted anthracenol. This methodology highlights the potential of this compound in constructing complex aromatic frameworks.

Q3: Beyond organic synthesis, are there other applications of this compound?

A: Interestingly, this compound plays a role in material science as well. [] Studies show that its redox properties make it suitable for the electrodeposition of conducting polymers on copper surfaces. Specifically, it serves as a model redox probe to demonstrate that the copper surface, passivated by succinonitrile, remains adequately conductive for polymer film formation. This application underscores the versatility of this compound beyond its role in organic synthesis.

Q4: What are the structural characteristics of this compound?

A: this compound has the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol. [] Its structure consists of a benzene ring substituted with two fluorine atoms at the 1,4 positions and two methoxy groups at the 2,5 positions. While its spectroscopic data isn't explicitly provided in the given abstracts, its structure suggests characteristic peaks in NMR and IR spectra that could be used for identification and analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。